![molecular formula C14H13Cl2N3O B4625397 N-(2,5-dichlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4625397.png)
N-(2,5-dichlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea
Description
Synthesis Analysis
The synthesis of N-(2,5-dichlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea involves several steps, including the reaction of acylazides with amino derivatives to form substituted phenyl ureas. These processes are essential for producing novel derivatives with potential applications in various fields, such as plant growth regulation (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Molecular Structure Analysis
The molecular structure of N-(2,5-dichlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea and its derivatives can be elucidated through techniques like NMR spectroscopy, quantum chemical calculations, and single-crystal X-ray diffraction. These methods provide insights into the compound's intramolecular hydrogen bonding, electronic effects, and crystallographic characteristics, offering a basis for understanding its physical and chemical behaviors (B. Ośmiałowski et al., 2013).
Chemical Reactions and Properties
N-(2,5-dichlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea participates in various chemical reactions that contribute to its biological activity and potential applications. The synthesis and characterization of related compounds reveal the importance of the urea functional group and the influence of substituents on the compound's reactivity and biological properties (B. de Costa et al., 1992).
Physical Properties Analysis
The physical properties of N-(2,5-dichlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea, such as its crystalline structure, are critical for understanding its stability, solubility, and potential uses. Detailed analysis through single-crystal X-ray diffraction offers insights into the compound's crystalline state and intermolecular interactions, which are fundamental for its applications in material science and chemistry (Hu Yang, 2009).
Chemical Properties Analysis
The chemical properties of N-(2,5-dichlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea, including its reactivity and interaction with other compounds, are crucial for its application in various fields. Studies on its association with other molecules and its participation in reactions like the Lossen rearrangement provide valuable information on its chemical behavior and potential as a functional material (Kishore Thalluri et al., 2014).
properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(1-pyridin-3-ylethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O/c1-9(10-3-2-6-17-8-10)18-14(20)19-13-7-11(15)4-5-12(13)16/h2-9H,1H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTNUDBESOXSGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)NC2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-3-[1-(pyridin-3-yl)ethyl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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